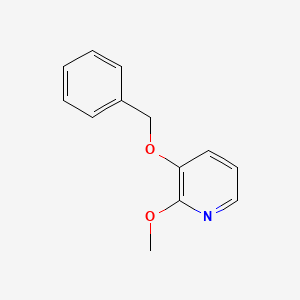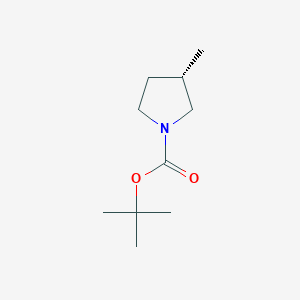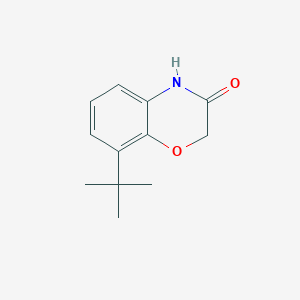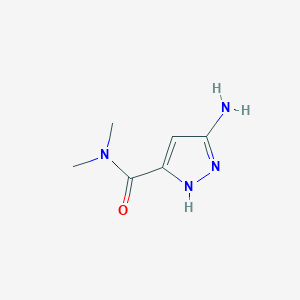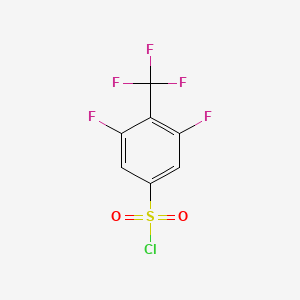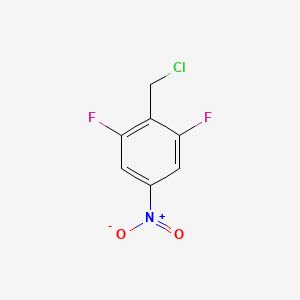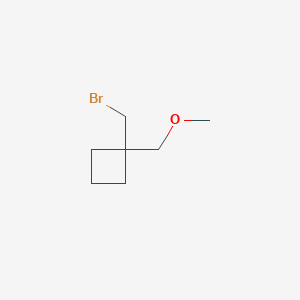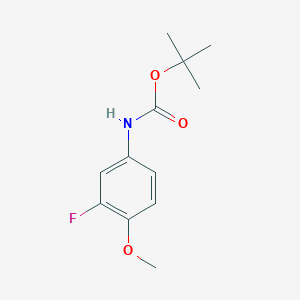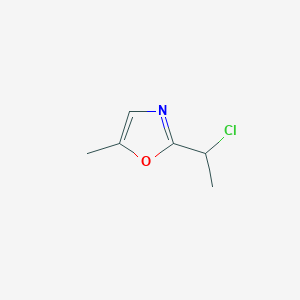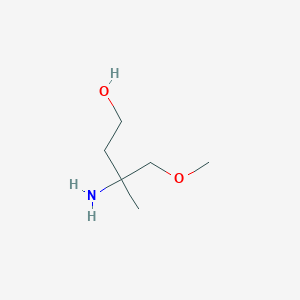![molecular formula C9H10F3NO2S B1376239 [4-Methanesulfonyl-3-(trifluoromethyl)phenyl]methanamine CAS No. 1057260-42-0](/img/structure/B1376239.png)
[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]methanamine
概要
説明
[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]methanamine is an organic compound with the molecular formula C9H10F3NO2S and a molecular weight of 253.25 g/mol . It is characterized by the presence of a methanesulfonyl group and a trifluoromethyl group attached to a phenyl ring, with a methanamine substituent. This compound is used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methanesulfonyl-3-(trifluoromethyl)phenyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 4-methylsulfonyl-3-trifluoromethylbenzaldehyde.
Reduction: The aldehyde group is reduced to a primary alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The primary alcohol is then converted to the corresponding amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
化学反応の分析
Types of Reactions
[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]methanamine is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Employed in the development of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of [4-Methanesulfonyl-3-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl and trifluoromethyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
類似化合物との比較
Similar Compounds
[4-(Trifluoromethyl)phenyl]methanamine: Similar structure but lacks the methanesulfonyl group.
[4-Methanesulfonylphenyl]methanamine: Similar structure but lacks the trifluoromethyl group.
[3-(Trifluoromethyl)phenyl]methanamine: Similar structure but the trifluoromethyl group is in a different position.
Uniqueness
[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]methanamine is unique due to the presence of both methanesulfonyl and trifluoromethyl groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
[4-methylsulfonyl-3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2S/c1-16(14,15)8-3-2-6(5-13)4-7(8)9(10,11)12/h2-4H,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNUDFCFHMVCKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1376156.png)
